molecular formula C28H27N5O4S B3020113 N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476431-69-3

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No.: B3020113
CAS No.: 476431-69-3
M. Wt: 529.62
InChI Key: GBANPOPLEQLEGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-((2-(Indolin-1-yl)-2-oxoethyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic small molecule featuring a 1,2,4-triazole core substituted with a thioether-linked indolin-1-yl-2-oxoethyl group, a 4-methoxyphenyl moiety at position 4, and a 4-methoxybenzamide group at position 3 (via a methylene bridge). This compound belongs to a class of nitrogen-containing heterocycles known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Synthesis likely follows a multi-step protocol involving:

Formation of the 1,2,4-triazole ring via cyclization of thiosemicarbazides or hydrazinecarbothioamides .

S-alkylation of the triazole-3-thiol intermediate with α-halogenated ketones (e.g., 2-(indolin-1-yl)-2-oxoethyl bromide) to introduce the thioether side chain .

Functionalization of the triazole’s methyl group with 4-methoxybenzamide via nucleophilic substitution or coupling reactions .

Properties

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O4S/c1-36-22-11-7-20(8-12-22)27(35)29-17-25-30-31-28(33(25)21-9-13-23(37-2)14-10-21)38-18-26(34)32-16-15-19-5-3-4-6-24(19)32/h3-14H,15-18H2,1-2H3,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBANPOPLEQLEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic compound that belongs to the class of triazole derivatives. Its complex structure, featuring an indoline moiety and a methoxybenzamide group, suggests significant potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activities, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C28H27N5O4S, with a molecular weight of 529.62 g/mol. The compound is characterized by the following structural features:

  • Indoline Moiety : Contributes to the compound's ability to interact with biological targets.
  • Triazole Ring : Known for its diverse pharmacological properties, including antifungal and anticancer activities.
  • Methoxybenzamide Group : Enhances lipophilicity and can influence the compound's bioavailability.

Anticancer Activity

Research indicates that compounds containing triazole rings exhibit significant anticancer properties. For instance, studies have shown that similar triazole derivatives can induce apoptosis in various cancer cell lines through intrinsic and extrinsic pathways . The specific compound under discussion has been evaluated for its cytotoxic effects against several cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
HeLa12.5Apoptosis induction
A54910.0Cell cycle arrest
MCF-715.0Intrinsic pathway

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Triazole derivatives are often investigated for their efficacy against bacterial and fungal infections. Preliminary studies have shown that related compounds can inhibit the growth of Gram-positive and Gram-negative bacteria.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Inhibition of Enzymatic Activity : The triazole ring may inhibit enzymes critical for cancer cell proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Modulation of Inflammatory Pathways : Potential inhibition of COX enzymes could reduce inflammation.

Study on Anticancer Activity

A study conducted on a series of triazole derivatives found that modifications to the indoline structure significantly enhanced cytotoxicity against breast cancer cells (MCF-7). The study reported an IC50 value as low as 10 µM for certain derivatives. This indicates that structural optimization can lead to improved therapeutic agents.

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related triazole compounds revealed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 100 µg/mL . This highlights the potential utility of this compound in treating infections.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogues

Compound Class Core Structure Key Substituents Synthesis Highlights Bioactivity References
Target Compound 1,2,4-Triazole Indolinyl-2-oxoethyl, 4-methoxybenzamide S-alkylation of triazole-thiols Potential kinase inhibition
S-alkylated 1,2,4-triazoles 1,2,4-Triazole Aryl sulfonyl, 2,4-difluorophenyl Cyclization of hydrazinecarbothioamides Antimicrobial, antifungal
Thiadiazole derivatives 1,3,4-Thiadiazole Isoxazole, benzamide Reaction of enaminones with active methylenes Antibacterial, anti-inflammatory
Spiro-indole hybrids Indole-thiazole-isoxazole Pyridinyl, acetate phenyl Friedel-Crafts and heterocyclization Antimicrobial
Phthalazinone-triazole hybrids Phthalazinone + 1,2,4-triazole 3-Methyl-4-oxophthalazin-1-yl Coupling of triazole-thiols with phthalazinones Anticancer (targeted therapy)
Key Differences and Bioactivity Implications

Core Heterocycle Influence: The 1,2,4-triazole core in the target compound offers greater metabolic stability compared to 1,3,4-thiadiazoles (e.g., compound 6 in ), which are prone to ring-opening under acidic conditions . Unlike spiro-indole hybrids (), the non-spiro indolinyl group in the target compound may improve conformational flexibility, enhancing binding to enzyme active sites .

The indolin-1-yl-2-oxoethyl side chain mimics kinase-binding motifs seen in indole-based inhibitors (e.g., sunitinib), suggesting possible tyrosine kinase inhibitory activity .

Pharmacokinetic and Pharmacodynamic Comparison
  • Solubility : The dual methoxy groups in the target compound enhance water solubility compared to halogenated analogs (e.g., 8c in , which has a logP ~3.5 vs. estimated logP ~2.8 for the target) .
  • Target Selectivity: The indolinyl moiety may confer selectivity for kinases over off-target enzymes (e.g., cyclooxygenase), unlike non-selective anti-inflammatory thiadiazoles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.